![molecular formula C29H30N2O4 B2450053 (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide CAS No. 732289-01-9](/img/structure/B2450053.png)
(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as BHQ3, and it has been used in various biochemical and physiological studies.
Scientific Research Applications
Iron/Zinc-Co-catalyzed Directed Arylation and Alkenylation
Research conducted by Ilies et al. (2017) investigated the catalytic properties of iron(III) and zinc(II) salts in the arylation and alkenylation of propionamides. This study provides insight into the potential use of such compounds in catalytic processes, which could be related to the properties of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide.
Rhodium-Catalyzed Hydrogenation of Enamides
Donoghue et al. (2007) conducted a computational study on the rhodium-catalyzed hydrogenation of enamides, exploring the effects of various ligands and substrates (Donoghue, Helquist, & Wiest, 2007). This research may be relevant to the understanding of how (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide behaves under similar catalytic conditions.
Dinuclear Zinc Hydride Chemistry
A study by Rit, Spaniol, & Okuda (2014) explored the reactions involving dinuclear zinc compounds. This research adds to the understanding of zinc chemistry, which could be relevant for the applications of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide in similar chemical contexts.
Phosphorescent Iridium(III) Complexes
The development of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds was detailed by Axtell et al. (2016). These complexes exhibit properties like high luminescence and structural stability, which might be of interest in the study of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide for similar applications.
Asymmetric Hydrogenation and Ligand Effects
Imamoto et al. (2012) researched the asymmetric hydrogenation of functionalized alkenes using rigid P-chiral phosphine ligands (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012). This study contributes to the broader understanding of catalytic processes, which may include the behavior of compounds similar to (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide.
Chemosensors and Fluorescent Properties
Research on polyaminophenolic fluorescent chemosensors, as conducted by Ambrosi et al. (2009), provides insights into the development of new efficient fluorescent chemosensors. This area of research might overlap with potential applications of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide in sensing technologies.
Hydroamidation of Terminal Alkynes
Buba, Arndt, & Goossen (2011) studied the Z-selective hydroamidation of terminal alkynes catalyzed by a Ru/Yb-system (Buba, Arndt, & Goossen, 2011). This research provides a perspective on the catalytic applications of similar compounds, possibly including (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide.
properties
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-2-33-17-9-16-31-29(32)26(20-30)18-25-14-15-27(34-21-23-10-5-3-6-11-23)28(19-25)35-22-24-12-7-4-8-13-24/h3-8,10-15,18-19H,2,9,16-17,21-22H2,1H3,(H,31,32)/b26-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYKBVFQBAQOO-ITYLOYPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,4-bis(benzyloxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

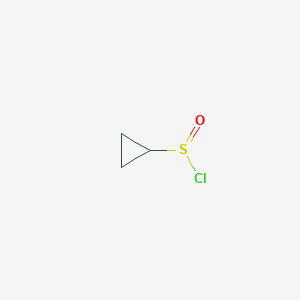
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)
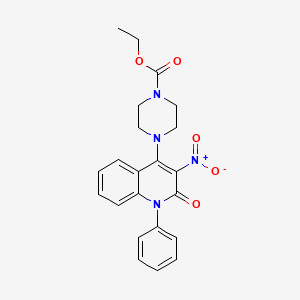
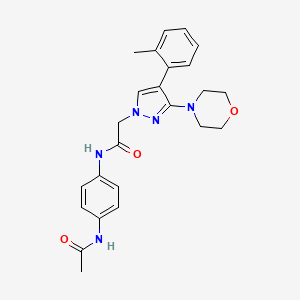

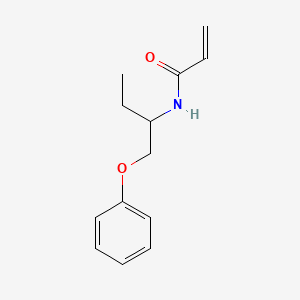
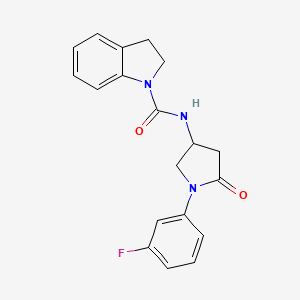
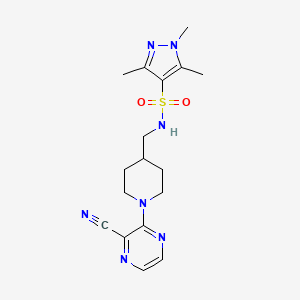

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)
![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)